Propyl 4-methylpentanoate
Overview
Description
Propyl 4-methylpentanoate: is an organic compound with the molecular formula C9H18O2. It is an ester derived from 4-methylpentanoic acid and propanol. This compound is known for its fruity odor and is used in various applications, including fragrances and flavorings .
Mechanism of Action
Target of Action
Propyl 4-methylpentanoate, also known as propyl isohexanoate , is a chemical compound with the molecular formula
C9H18O2C_9H_{18}O_2C9H18O2
. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific targets and their roles.Biochemical Pathways
This compound may be involved in the fatty acid metabolism pathway . As an ester of a fatty acid, it could potentially be metabolized through similar biochemical pathways as other fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 4-methylpentanoate can be synthesized through the esterification of 4-methylpentanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-methylpentanoic acid and propanol into a reactor, where they react in the presence of an acid catalyst. The resulting ester is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-methylpentanoic acid and propanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Transesterification: Alcohols, acid or base catalysts, reflux conditions.
Major Products Formed:
Hydrolysis: 4-methylpentanoic acid and propanol.
Reduction: 4-methylpentanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propyl 4-methylpentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes
Comparison with Similar Compounds
Isopropyl 4-methylpentanoate: Similar structure but with an isopropyl group instead of a propyl group.
Methyl 4-methylpentanoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4-methylpentanoate: Similar structure but with an ethyl group instead of a propyl group
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the fragrance and flavoring industries .
Properties
IUPAC Name |
propyl 4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7-11-9(10)6-5-8(2)3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDINNSBZSSQXBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037163 | |
Record name | Propyl 4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25415-68-3 | |
Record name | Pentanoic acid, 4-methyl-, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25415-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl 4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001037163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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